molecular formula C13H15NO4 B5072178 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}butanoic acid

4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}butanoic acid

Cat. No.: B5072178
M. Wt: 249.26 g/mol
InChI Key: WGPBWBNVJMUVEK-UHFFFAOYSA-N
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Description

4-{3,5-Dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}butanoic acid is a bicyclic imide derivative characterized by a norbornene-fused tricyclic core with a butanoic acid substituent at the 4-position. Its structure includes a conjugated imide system (3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene) that enables π-electron delocalization, as observed in X-ray crystallographic studies . The butanoic acid moiety enhances solubility in polar solvents and provides a functional handle for further chemical modifications, such as amidation or metal coordination .

Properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9(16)2-1-5-14-12(17)10-7-3-4-8(6-7)11(10)13(14)18/h3-4,7-8,10-11H,1-2,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPBWBNVJMUVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents can enhance its potency against specific tumor types.
    • Case Study : A derivative of the compound demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a lead compound for further development in oncology.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression and other diseases.
    • Data Table :
    Enzyme TargetInhibition IC50 (µM)Reference
    Protein Kinase A0.5Journal of Medicinal Chemistry
    Cyclooxygenase-20.8European Journal of Pharmacology
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
    • Case Study : In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential use in conditions like Alzheimer's disease.

Biochemical Applications

  • Drug Design and Development :
    • The unique structural features of 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}butanoic acid make it an attractive scaffold for designing new drugs targeting various biological pathways.
    • Data Table :
    Application AreaPotential Use Case
    Antitumor agentsDevelopment of novel chemotherapeutics
    Anti-inflammatory drugsModulation of inflammatory pathways
    Neuroprotective agentsTreatment strategies for neurodegeneration
  • Bioconjugation Studies :
    • The compound's functional groups allow for bioconjugation with biomolecules, enhancing delivery systems for targeted therapies.
    • Case Study : Conjugating this compound with antibodies has shown promise in targeted drug delivery systems aimed at specific cancer cells.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The butanoic acid group undergoes typical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditionsProduct/ApplicationSource Relevance
Amidation DCC/HOBt, aminesAmides (e.g., cyclohexane-carboxamide derivatives)
Esterification SOCl₂/ROH or DCC/DMAPEsters (e.g., methyl/benzyl esters)Inferred from
Salt Formation NaOH or other basesSodium/potassium saltsIndustrial data

For example, reaction with 4-methylquinolin-8-amine under carbodiimide coupling forms 4-[[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl]methyl]-N-(4-methylquinolin-8-yl)cyclohexane-1-carboxamide (MW: 443.5 g/mol) .

Azatricyclic Core Reactivity

The 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione system exhibits unique reactivity due to ring strain and electron-deficient enone motifs:

Ring-Opening Metathesis Polymerization (ROMP)

The conjugated diene in the bicyclic system participates in ROMP using Grubbs catalysts. Counterion effects (Br⁻ vs. Cl⁻) modulate polymerization rates and molecular weights, as observed in structurally related systems.

Cyclophilin A (CypA) Binding

The lactam ring acts as a pharmacophore for binding CypA (Kd ~ low μM), a peptidyl-prolyl isomerase implicated in cancer. Modifications at the butanoic acid position enhance selectivity .

Stereoselective Functionalization

The bicyclic system’s stereochemistry (1S,2R,6S,7R) directs regioselective transformations:

Modification SiteReactionOutcomeExample Compound
C4 Position Alkylation/arylationN-substituted derivativesQuinolin-8-yl benzamide
C8-C9 Double Bond Diels-Alder cycloadditionHexacyclic adductsHypothesized from

For instance, 4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl]-3-methoxy-N-quinolin-8-ylbenzamide (PubChem CID: 45269791) demonstrates stereospecific amidation .

Biological Activity and Derivatives

Derivatives show promise in therapeutic contexts:

  • IWR-1-endo (CID: 91885421): Inhibits Wnt/β-catenin signaling (IC₅₀ ~ 0.18 μM) via stabilization of axin .

  • CypA Ligands : Optimized analogs exhibit anti-proliferative effects in lung cancer cell lines (e.g., A549).

Stability and Degradation

Under acidic or basic conditions, the γ-lactam ring may hydrolyze to form linear diamides. Thermal analysis (TGA/DSC) of related compounds indicates decomposition above 180°C .

This compound’s versatility in organic synthesis and drug development stems from its dual-reactive sites. Further studies on enantioselective catalysis and in vivo pharmacokinetics are warranted to exploit its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of azatricyclo derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) LogP pKa (Carboxylic Acid) Key Properties/Activities
4-{3,5-dioxo-4-azatricyclo[...]}butanoic acid Butanoic acid ~295.3* ~0.45† ~3.84† Neuroprotective potential
2-{...}acetic acid () Acetic acid ~235.2 -1.13† ~3.84† High solubility; hydrogen-bonded dimers
2-{...}-3-phenylpropanoic acid () Phenylpropanoic acid ~343.4 2.11† 3.84† High lipophilicity; structural rigidity
Cu(II) thiourea derivatives () Thiourea + halogen ~600–700 >3.0‡ N/A Anti-biofilm activity (S. aureus)
Amide/imides () Amide/imide ~300–400 0.5–2.0 N/A Thalidomide analogs; regioselective synthesis

*Estimated based on core structure (C₁₃H₁₅NO₄). †Calculated values from . ‡Estimated from halogenated thiourea groups ().

Key Observations:
  • Butanoic acid vs. acetic acid: The butanoic acid derivative exhibits higher lipophilicity (LogP ~0.45 vs.
  • Phenylpropanoic acid analog: The aromatic substituent significantly increases LogP (2.11), favoring lipid bilayer penetration but reducing aqueous solubility .
  • Thiourea derivatives : Halogenation and thiourea groups enhance metal chelation (e.g., Cu(II) complexes), correlating with anti-biofilm activity against S. aureus .

Structural and Crystallographic Insights

  • π-Electron delocalization : X-ray studies confirm planar imide rings with bond lengths (N–C: 1.36–1.44 Å) indicative of conjugation, a feature critical for stability and intermolecular interactions .
  • Hydrogen bonding: Carboxylic acid groups form R₂²(8) dimers in crystals (e.g., acetic acid derivative), while butanoic acid’s longer chain may alter packing efficiency .

Q & A

What are the established synthetic routes for preparing 4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}butanoic acid?

Basic
The compound is commonly synthesized via aminolysis of norbornene-derived anhydrides. A representative method involves reacting 5-norbornene-2,3-dicarboxylic anhydride with ethylenediamine in DMF, yielding a precursor that is further functionalized with butanoic acid derivatives. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical, with yields reaching ~61% under reflux conditions . Alternative routes include cycloaddition reactions using maleimides or norborneol derivatives, as described in studies on structurally related tricyclic imides .

How do crystallographic studies inform the structural understanding of this compound?

Basic
Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with two independent molecules per asymmetric unit. Key structural features include:

  • Bond lengths : N–C bonds (1.366–1.448 Å) indicate partial double-bond character, consistent with imide resonance delocalization.
  • Hydrogen bonding : O–H⋯O interactions form R₂²(8) dimeric motifs, while C–H⋯O contacts contribute to 3D packing (Table 1, ).
  • Torsional angles : The norbornene scaffold adopts a rigid endo conformation, with minimal deviation from planarity in the imide ring .

What experimental strategies address regioselectivity challenges in functionalizing the tricyclic core?

Advanced
Regioselectivity in aminolysis or nucleophilic substitution is governed by electronic and steric factors. For example, aminolysis of the anhydride intermediate with p-toluidine selectively targets the carbonyl group with the larger LUMO coefficient, as confirmed by semi-empirical AM1 calculations. This selectivity is attributed to charge distribution in the transition state and steric hindrance from the norbornene bridge . Computational modeling (e.g., DFT) is recommended to predict reactive sites for novel derivatizations.

How can [4+2] cycloaddition reactions be leveraged to generate structural analogs?

Advanced
The compound’s norbornene moiety participates in Diels-Alder reactions with dienophiles (e.g., maleimides or 2-norbornene). For example, cycloaddition with (3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)acetic acid yields fused tricyclic systems (e.g., derivatives 69–71 in Scheme 17 of ). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to control stereochemistry and avoid side products like tricyclic heterosystems .

What crystallographic refinement tools are suitable for resolving structural ambiguities?

Advanced
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Hydrogen placement : Geometrically fixed H atoms (riding model) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq of parent atoms).
  • Twinned data : Use SHELXL’s TWIN/BASF commands for high-resolution twinned datasets .
  • Validation : Check for outliers in bond lengths/angles using Cryst or Mercury software, referencing published parameters (e.g., N–C = 1.36–1.45 Å ).

How do structural modifications influence biological activity in related compounds?

Advanced
Derivatives bearing halogen or hydroxy groups on the aromatic ring exhibit enhanced antibacterial activity. For example, bis[2-hydroxy-3-(pentamethyl-3,5-dioxo-4-azatricyclo[...]oxy)propyl]-dimethyl-ammonium chloride shows MIC values of 2–8 µg/mL against Staphylococcus aureus . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups improve membrane permeability, while bulky substituents reduce efficacy due to steric clashes .

What methodological challenges arise in reconciling conflicting spectroscopic and crystallographic data?

Advanced
Discrepancies between NMR (solution) and XRD (solid-state) data often arise from conformational flexibility or solvent effects. For example:

  • NMR : The imide proton may appear as a singlet due to rapid exchange, masking hydrogen bonding observed in XRD.
  • XRD : Static crystal packing forces may distort bond angles vs. solution-phase DFT-optimized structures.
    Resolution requires complementary techniques: VT-NMR to probe dynamics, and periodic DFT (e.g., VASP) to model solid-state effects .

What strategies improve solubility for in vitro assays without compromising stability?

Advanced
The compound’s low aqueous solubility (e.g., 5 mg/mL in DMSO ) necessitates formulation optimization:

  • Co-solvents : Use DMSO:PBS (1:4) mixtures with ≤0.1% Tween-80 to prevent aggregation.
  • Prodrugs : Esterification of the butanoic acid moiety (e.g., methyl ester) enhances solubility and enables controlled hydrolysis in physiological conditions .
  • Nanocarriers : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for structurally related imides .

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